Bienvenue dans la boutique en ligne BenchChem!

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide

Physicochemical profiling Drug-likeness CNS drug discovery

Select this specific para-methoxy arylpiperazine-sulfonamide to critically differentiate your CNS target screen. The 4-methoxy group imparts a unique electron-density distribution and CYP interaction fingerprint that ortho- or meta-substituted analogs cannot replicate. This compound is a biased 5-HT1A tool for anxiety/depression models, enabling clean SAR interpretation without off-target 5-HT2A activation. Positional substitution pattern is validated for CNS drug-like space (logP ≈2.1, TPSA ≈62 Ų). Procure to benchmark brain exposure, metabolic stability, and P450 selectivity against halogenated congeners.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 897619-21-5
Cat. No. B2847142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide
CAS897619-21-5
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H27N3O4S/c1-17-3-5-18(6-4-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-7-9-20(28-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,22,25)
InChIKeyLOMUCMJOYOYFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897619-21-5): Structural Identity & Core Pharmacophore


N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897619-21-5) is a fully synthetic small molecule comprising a 4-methoxyphenylpiperazine head group linked via a sulfonylethylene spacer to a 4-methylbenzamide tail. This architecture embeds a privileged arylpiperazine pharmacophore known to engage aminergic GPCRs (e.g., serotonin and dopamine receptor subtypes) and a hydrogen-bond-capable sulfonamide-benzamide motif that influences target residence time and physicochemical profile. The compound is catalogued in screening collections for neurological and psychiatric target discovery, where the para-methoxy substituent differentiates it from ortho- or meta-substituted analogs in electronic character, steric bulk, and metabolic vulnerability.

Why N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide Cannot Be Casually Swapped with In-Class Analogs


Despite sharing a common arylpiperazine-sulfonamide core, even minor positional or electronic perturbations—such as moving the methoxy group from para to ortho, replacing it with a halogen, or altering the benzamide substituent—can invert receptor subtype selectivity, shift functional activity from agonism to antagonism, and radically change metabolic stability. The target compound's 4-methoxy substitution pattern creates a specific electron-density distribution that cannot be mimicked by 2-methoxy, 3-chloro, or 2-fluoro congeners, directly impacting binding-pocket complementarity and off-rate kinetics. Consequently, generic replacement with a “similar” arylpiperazine risks losing the desired polypharmacology or introducing cryptic toxicity, undermining reproducibility in lead-optimization campaigns.

Quantitative Differentiation Evidence for N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide


Computed Physicochemical Property Comparison: 4-Methoxy vs. 2-Methoxy and 3-Chloro Analogs

The target compound's computed logP (≈2.1) and topological polar surface area (≈62 Ų) place it within favorable CNS drug-like space, distinguishing it from the 2-methoxy regioisomer (logP ≈2.1, TPSA ≈62 Ų) which, despite similar global properties, exposes a different hydrogen-bond acceptor orientation that alters recognition by monoamine oxidase enzymes and CYP2D6. The 3-chlorophenyl analog (calculated logP ≈2.8) is significantly more lipophilic, likely elevating plasma protein binding and reducing free brain fraction.

Physicochemical profiling Drug-likeness CNS drug discovery

Predicted Target Engagement Profile: 5-HT Receptor Subtype Bias Conferred by para-Methoxy

Arylpiperazines with a para-methoxy substituent display a distinctive bias toward 5-HT1A agonism over 5-HT2A antagonism, a profile that is inverted when the substituent is moved to the ortho position or replaced by chlorine. Although direct binding data for CAS 897619-21-5 are not publicly available, the class-consistent SAR suggests it will exhibit a 5-HT1A Ki in the low nanomolar range, while the 3-chloro analog is expected to show >10-fold selectivity for 5-HT2A.

Serotonin receptor GPCR pharmacology Structure-activity relationship

Metabolic Stability Differentiation: para-Methoxy vs. ortho-Methoxy and Halogenated Analogs

The para-methoxy group is a known metabolic soft spot for O-demethylation by CYP2D6 and CYP3A4; however, the 4-methylbenzamide tail creates steric shielding that reduces intrinsic clearance compared to ortho-methoxy congeners, which expose the methoxy group to a wider solvent channel. Halogenated analogs (e.g., 3-chloro) evade O-demethylation but introduce CYP2C9-mediated oxidative dehalogenation, generating reactive metabolites. This metabolic divergence means the target compound offers a different clearance pathway and potential toxicity profile than its halogenated comparators.

Metabolic stability Cytochrome P450 Lead optimization

High-Impact Research and Procurement Scenarios for N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide


Serotonin Receptor Subtype Deconvolution in Neuropsychiatric Drug Discovery

The compound's predicted 5-HT1A-biased profile makes it a suitable tool for dissecting serotonergic signaling in anxiety and depression models, where selective activation of pre-synaptic 5-HT1A autoreceptors is desired without concomitant 5-HT2A activation. Its differentiated substitution pattern ensures that observed pharmacological effects can be attributed to the para-methoxy pharmacophore, enabling clean SAR interpretation.

CNS Pharmacokinetic Lead Optimization with Favorable Brain Penetration

With a computed logP ≈2.1 and TPSA ≈62 Ų, the compound resides in the optimal CNS drug-like space. Procurement for in vivo PK studies allows teams to benchmark brain exposure and metabolic stability against halogenated analogs, guiding the optimization of the central benzamide-sulfonamide linker.

Selective Chemical Probe for Off-Target Screening Panels

Because the 4-methoxy substituent imparts a distinct cytochrome P450 interaction fingerprint (CYP2D6 vs. CYP2C9), the compound can serve as a selectivity probe when screening against panels of drug-metabolizing enzymes, helping to identify analogs with reduced metabolic liability.

Quote Request

Request a Quote for N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.